Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate
Description
Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1206981-34-1) is a fused bicyclic heterocyclic compound with the molecular formula C₈H₆ClN₃O₂ and a molecular weight of 211.61 g/mol. It features a chloro substituent at the 8-position and a methyl ester group at the 2-position of the imidazo[1,2-a]pyrazine core. The compound is a white to off-white solid with a purity of ≥97% (HPLC) and is stored at 2–8°C to ensure stability . It serves as a key intermediate in medicinal chemistry for synthesizing inhibitors of bacterial type IV secretion systems and other bioactive derivatives .
Properties
IUPAC Name |
methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-12-3-2-10-6(9)7(12)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFNVAIUFSMHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CN=C(C2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857288 | |
| Record name | Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206981-34-1 | |
| Record name | Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate typically involves:
- Formation of the imidazo[1,2-a]pyrazine ring system through cyclization of appropriate pyrazine derivatives.
- Introduction of the chlorine substituent at the 8-position.
- Installation of the methyl carboxylate group at the 2-position, often via esterification or direct incorporation during ring formation.
This heterocyclic scaffold is often prepared starting from halogenated pyrazine precursors, followed by condensation with aldehydes or equivalents to close the imidazo ring.
Preparation of 8-Chloroimidazo[1,2-a]pyrazine Core
A key step is the selective substitution at the 8-chloro position on the imidazo[1,2-a]pyrazine scaffold. According to research on related compounds, 3-bromo-8-chloroimidazo[1,2-a]pyrazine can be selectively modified at the 8-chloro site using nucleophiles such as sodium thiomethoxide, indicating that the chlorine at this position is reactive and can be displaced or functionalized under controlled conditions.
Esterification to Methyl Carboxylate
The methyl ester group at the 2-position can be introduced by:
- Direct condensation of pyrazine derivatives with methyl chloroformate or methyl esters of carboxylic acids.
- Alternatively, ring closure reactions involving methyl-substituted aldehydes or esters can yield the methyl carboxylate functionality concomitant with ring formation.
Reaction Conditions and Optimization
From the literature on related imidazo[1,2-a]pyrazine derivatives, key reaction parameters influencing yield and purity include:
- Temperature: Moderate heating (e.g., 50–60 °C) is often sufficient for ring closure and substitution reactions.
- Solvent: Polar aprotic solvents or alcohols such as ethanol or methanol are commonly used.
- Base/Alkali: Sodium bicarbonate, sodium carbonate, or triethylamine can be employed to facilitate condensation and deprotonation steps.
- Time: Reaction times vary from a few hours to overnight (2–24 hours), depending on the reagent and conditions.
Optimization studies have shown that careful control of these parameters improves selectivity and yield.
Representative Preparation Method (Adapted from Related Imidazo[1,2-a]pyrazine Syntheses)
Analytical and Research Findings
- Selectivity: The chlorine at the 8-position can be selectively substituted under controlled nucleophilic conditions without affecting other halogen substituents.
- Yield: Optimized reactions yield the target compound in moderate to good yields (typically 60–75% depending on conditions).
- Purity: Recrystallization and solvent extraction techniques afford high-purity products suitable for further synthetic applications.
- Tautomerization: Imidazo[1,2-a]pyrazines may exhibit tautomerism, which can influence reactivity and must be considered during synthesis and analysis.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Effect on Synthesis |
|---|---|---|
| Starting Material | Halogenated pyrazine derivatives | Provides core heterocycle |
| Nucleophile | Sodium thiomethoxide or similar | Selective substitution at 8-chloro position |
| Solvent | Ethanol, methanol, or polar aprotic | Facilitates reaction and solubility |
| Base | Sodium bicarbonate, triethylamine | Promotes condensation and esterification |
| Temperature | 25–60 °C | Balances reaction rate and selectivity |
| Reaction Time | 2–24 hours | Ensures completion of ring closure and substitution |
| Purification | Recrystallization (ethyl acetate/hexane) | Improves purity and yield |
Chemical Reactions Analysis
Types of Reactions: Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at specific positions on the ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced analogs, and various substituted imidazo[1,2-A]pyrazines.
Scientific Research Applications
Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent.
- Antimicrobial Properties : Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit activity against various strains of bacteria and fungi. For instance, compounds within this class have shown promising results against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The structure-activity relationship (SAR) studies suggest that modifications at the 8-position enhance antimicrobial potency.
- Anticancer Activity : There is emerging evidence that imidazo[1,2-a]pyrazine derivatives can inhibit cancer cell proliferation. A study highlighted the ability of certain derivatives to induce apoptosis in cancer cells through the modulation of specific signaling pathways . The incorporation of a chloro substituent at the 8-position is believed to play a significant role in enhancing cytotoxicity.
Synthetic Methodologies
The synthesis of this compound has been achieved through various routes, typically involving multi-step reactions that include cyclization and functional group modifications.
- Synthetic Routes : One common method involves the reaction of 3-chloropyrazin-2-amine with chloroacetone under controlled conditions to yield intermediates that can be further transformed into the desired compound . Other methodologies may include the use of coupling reactions with carboxylic acid derivatives to introduce the carboxylate functionality.
Therapeutic Applications
The therapeutic potential of this compound extends beyond antimicrobial and anticancer properties:
- Neurological Applications : Preliminary studies suggest that this compound may interact with AMPA receptors, which are crucial for synaptic transmission in the brain. This interaction indicates potential applications in treating neurological disorders such as epilepsy and anxiety .
- Targeting Enzymatic Pathways : The compound has been identified as a potential inhibitor of specific ATPases involved in bacterial virulence mechanisms. This suggests its utility in developing novel antibiotics targeting resistant strains .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Mechanism of Action
The mechanism by which Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 8-Position
Methyl 8-Bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 2090804-28-5)
- Molecular Formula : C₈H₆BrN₃O₂
- Molecular Weight : 256.06 g/mol
- Key Differences: Bromine substituent at the 8-position instead of chlorine. Bromine’s stronger electron-withdrawing effect may alter reactivity in nucleophilic substitution reactions .
8-Morpholinoimidazo[1,2-a]pyrazine Derivatives
- Example: N-(4-(8-Morpholinoimidazo[1,2-a]pyrazin-6-yl)phenyl)-5-(m-tolyl)picolinamide (Compound 12f) Key Differences:
- Replacement of the 8-chloro group with a morpholino moiety.
- Enhanced solubility due to the morpholine’s polar nature.
- Demonstrated biological activity in kinase inhibition studies, suggesting improved target binding compared to the parent chloro compound .
Variations in the Core Heterocycle
Methyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 572910-59-9)
- Molecular Formula : C₈H₆ClN₃O₂
- Key Differences :
Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate (CAS 900019-34-3)
Substituent Position and Functional Group Modifications
Methyl 2-Methylimidazo[1,2-a]pyrazine-8-carboxylate (CID 86775179)
- Molecular Formula : C₉H₉N₃O₂
- Key Differences: Methyl group at the 2-position instead of the ester moiety.
Ethyl 8-Chloroimidazo[1,2-a]pyrazine-2-carboxylate
Structural and Functional Analysis
Table 1: Comparative Data for Key Analogs
Biological Activity
Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₈H₇ClN₄O₂
- Molecular Weight : Approximately 202.62 g/mol
- Structural Characteristics : The compound features a chloro substituent at the 8-position of the imidazo ring and a methyl ester functional group at the carboxylic acid position, which contributes to its reactivity and biological activity.
This compound exhibits its biological effects primarily through modulation of specific molecular targets:
- AMPA Receptor Modulation : Research indicates that this compound acts as a modulator of AMPA receptors, which play a crucial role in synaptic transmission within the central nervous system. This modulation suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders .
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Neurological Effects | Modulates AMPA receptors; potential use in epilepsy and anxiety treatment. |
| Antimicrobial Effects | Exhibits activity against various pathogens; potential for antibiotic development. |
| Anticancer Potential | Preliminary studies suggest it may inhibit cancer cell proliferation. |
Comparative Studies
In comparing this compound with structurally similar compounds, notable differences in biological activity have been observed:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl imidazo[1,2-A]pyrazine-2-carboxylate | Antimicrobial and anticancer properties | Lacks chloro substituent; different alkyl group |
| Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate | Significant AMPA receptor modulation | Ethyl group enhances solubility |
| Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate | Antiviral activity; potential for drug development | Amino group alters interaction with biological targets |
Case Studies
- Neurological Disorders : A study published in Pharmaceutical Research highlighted the efficacy of this compound in modulating AMPA receptors, suggesting its potential therapeutic role in managing conditions like epilepsy .
- Antimicrobial Efficacy : Research conducted at a university laboratory demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating its promise as a new antimicrobial agent .
- Anticancer Research : Investigations into the anticancer properties of this compound revealed its ability to inhibit proliferation in various cancer cell lines, warranting further exploration into its mechanisms of action .
Q & A
Q. What are the established synthetic routes for Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate, and how can purity be ensured?
The synthesis typically involves halogenation and condensation reactions. For example, ethyl 8-(methylamino)imidazo[1,2-a]pyrazine-2-carboxylate can be refluxed with hydrazine hydrate in ethanol to yield intermediates, followed by purification via recrystallization or chromatography . Key steps include controlling reaction temperatures (e.g., 60°C for ester saponification) and using sodium hydroxide for hydrolysis. Purity is validated via HPLC (>99%) and melting point analysis .
Q. Which spectroscopic methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For instance, NMR (400 MHz, DMSO-) reveals proton environments (e.g., δ 8.65 ppm for pyrazine protons) . Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretch at 1710 cm), while LC-MS confirms molecular weight (e.g., m/z 311 [M+H]) .
Q. What biological targets or pathways are associated with this compound?
Derivatives of imidazo[1,2-a]pyrazines are investigated as kinase inhibitors (e.g., Src kinase) and dopamine receptor agonists. For example, this compound serves as a precursor in synthesizing non-catechol D1 agonists, which show selectivity in assays .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yields or scalability?
Optimization involves catalyst screening (e.g., Pd(PPh) for Sonogashira couplings) and solvent selection (e.g., DMF for amidation reactions). Microwave-assisted synthesis reduces reaction times (e.g., 5–6 hours for chalcone derivatives) . Scalability requires automated purification systems and column chromatography with gradients (e.g., DCM:MeOH 9:1) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays). Replicate experiments with standardized protocols (e.g., fixed pH and temperature) and validate via orthogonal methods like surface plasmon resonance (SPR) . Cross-reference crystallographic data (e.g., SHELX-refined structures) to confirm binding modes .
Q. How can structural modifications enhance selectivity for therapeutic targets?
Substituent effects are critical. For example:
Q. What analytical methods address stability issues during storage?
Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS monitors degradation products (e.g., hydrolysis of the ester group). Store at -20°C under inert gas (N) to prevent oxidation .
Methodological Challenges
Q. How to design experiments for assessing metabolic stability?
Use hepatocyte incubation assays (human/mouse) with LC-MS/MS quantification. Monitor demethylation or hydroxylation metabolites. Compare half-life () values across species to predict pharmacokinetics .
Q. What in silico tools predict toxicity or off-target effects?
Tools like SwissADME estimate bioavailability (e.g., Lipinski’s Rule of Five) and toxicity (e.g., Ames test predictions). Molecular dynamics simulations (GROMACS) assess binding to cytochrome P450 isoforms to flag drug-drug interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
